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Compound of Interest
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5-Bromo-2-

(methoxymethoxy)benzonitrile

CAS No.: 1033602-66-2

Cat. No.: B1486604

Get Quote

Strategic Synthesis & Application in Benzoxaborole
Pharmacophores
Executive Summary
5-Bromo-2-(methoxymethoxy)benzonitrile is a high-value synthetic intermediate used

primarily in the development of boron-containing pharmaceuticals, such as Tavaborole

(Kerydin). Its structural design features a "linchpin" halogen (bromine) for cross-coupling and

an orthogonal protecting group (MOM ether) that masks the phenol during harsh metallation

steps while remaining labile for late-stage deprotection.

This guide details the IUPAC nomenclature logic, a validated synthesis protocol, and the

compound's critical role in accessing oxaborole antifungal agents.

Part 1: Structural Analysis & Nomenclature
1.1 IUPAC Nomenclature Logic
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The name 5-Bromo-2-(methoxymethoxy)benzonitrile is derived from the priority rules

established by the International Union of Pure and Applied Chemistry (IUPAC).

Principal Functional Group: The nitrile (-CN) group takes precedence over ethers and

halogens, defining the parent structure as benzonitrile. The carbon attached to the nitrogen

is designated as C1.

Substituent Numbering: Numbering proceeds around the ring to give the lowest possible

locants to substituents.

The methoxymethoxy (-OCH₂OCH₃) group is at position 2.

The bromo (-Br) group is at position 5.[1]

Alphabetical Order: Substituents are listed alphabetically (Bromo before Methoxymethoxy).

Note on the "Methoxymethoxy" Group: This is commonly referred to as a MOM ether.[2][3] It is

distinct from a simple methoxy group because it is an acetal (

), rendering it stable to basic conditions but cleavable by acid—a critical feature for its
application.

1.2 Physicochemical Profile (Calculated/Analog-Based)
Property Value / Description

Molecular Formula

Molecular Weight 242.07 g/mol

Physical State
Viscous oil or low-melting solid (dependent on

purity)

Solubility Soluble in DCM, THF, EtOAc; insoluble in water

Key Spectroscopic Signature (

NMR)

MOM Methylene: Singlet

ppm (2H)MOM Methyl: Singlet

ppm (3H)Aromatic: 3 protons (ABX system)
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Part 2: Validated Synthetic Protocol
Objective: Synthesis of 5-Bromo-2-(methoxymethoxy)benzonitrile via MOM protection of 5-

bromo-2-hydroxybenzonitrile.

Critical Safety Warning: This protocol uses Chloromethyl methyl ether (MOMCl), a known

human carcinogen. All operations must be performed in a functioning fume hood with double-

gloving and specific waste disposal protocols.

2.1 Reagents & Materials[4]
Substrate: 5-Bromo-2-hydroxybenzonitrile (1.0 equiv)

Reagent: Chloromethyl methyl ether (MOMCl) (1.2 equiv)

Base:

-Diisopropylethylamine (DIPEA) (1.5 equiv)

Solvent: Dichloromethane (DCM), anhydrous (0.2 M concentration)

2.2 Step-by-Step Methodology
Preparation: Charge a flame-dried round-bottom flask with 5-Bromo-2-hydroxybenzonitrile

and a magnetic stir bar. Purge with nitrogen (

).

Solvation: Add anhydrous DCM via syringe. Cool the solution to 0°C using an ice bath.

Base Addition: Add DIPEA dropwise. The solution may darken slightly due to phenoxide

formation.

Reagent Addition (Critical): Slowly add MOMCl dropwise over 15 minutes. Exothermic

reaction; maintain temperature < 5°C.

Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 4–6 hours.

Validation (TLC): Monitor consumption of starting material (SM).
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Mobile Phase: 20% EtOAc in Hexanes.

Observation: Product will have a higher

than the phenolic SM. The SM spot (detectable by UV and

stain) should disappear.

Workup: Quench with saturated

solution. Extract aqueous layer with DCM (

). Wash combined organics with brine, dry over

, and concentrate in vacuo.

Purification: Flash column chromatography (

, Gradient 0

15% EtOAc/Hexanes).

2.3 Synthesis Workflow Diagram
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Figure 1: Step-by-step workflow for the MOM protection of the phenolic precursor.

Part 3: Strategic Applications in Drug Design
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The utility of 5-Bromo-2-(methoxymethoxy)benzonitrile lies in its role as a precursor to

benzoxaboroles, a class of boron-heterocycles used in antifungals like Tavaborole.

3.1 The "Orthogonal" Strategy
In drug synthesis, the phenol group must be protected during the installation of the boron atom.

Why MOM? A simple methyl ether (methoxy) is too stable; removing it often requires harsh

Lewis acids (

) that can damage the nitrile or the boron-carbon bond. The MOM group is removed under
mild acidic conditions (HCl/MeOH), which simultaneously facilitates the cyclization to the
oxaborole ring.

The Borylation Step: The bromine atom serves as the handle for a Palladium-catalyzed

Miyaura borylation.

3.2 Pathway to Tavaborole (Mechanism)
The transformation involves converting the aryl bromide to a boronic ester, followed by acidic

hydrolysis which cleaves the MOM group and cyclizes the molecule.

5-Bromo-2-(methoxymethoxy)
benzonitrile

Pd-Catalyzed Borylation
(B2pin2, Pd(dppf)Cl2) Aryl Boronate Ester Acidic Hydrolysis

(HCl, MeOH)
Spontaneous Cyclization

(MOM Removal + Ring Close)
Benzoxaborole Scaffold

(Tavaborole Analog)

Click to download full resolution via product page

Figure 2: The strategic role of the title compound in accessing the benzoxaborole

pharmacophore.

Part 4: Handling, Stability & Safety
4.1 Stability Profile

Acid Sensitivity: High. The MOM group hydrolyzes rapidly in dilute aqueous acid (pH < 4).

Avoid acidic workups.

Base Stability: Excellent. Stable to NaOH,
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, and organolithiums (e.g., n-BuLi), allowing for lithiation if Pd-catalysis is not desired.

Thermal Stability: Generally stable up to 100°C, but distillation should be performed under

high vacuum to prevent decomposition.

4.2 Critical Safety: MOMCl Management
The reagent Chloromethyl methyl ether (MOMCl) is the primary hazard in this workflow.

Carcinogenicity: OSHA-regulated carcinogen.[5][6]

Neutralization: Quench excess MOMCl with aqueous ammonia or concentrated sodium

hydroxide. Do not simply dispose of reaction mixtures into general organic waste without

quenching.

Alternative: For large-scale (process) chemistry, reagents like dimethoxymethane with

can generate the electrophile in situ, avoiding isolation of the carcinogen.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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